Ethynerone

Description

Historical Context of Ethynerone Discovery and Early Research Trajectories

The discovery of this compound emerged during a period of active research into synthetic modifications of steroid hormones to develop orally active progestational agents. The early to mid-20th century saw significant advancements in steroid chemistry, including the synthesis of progesterone (B1679170) from plant materials, which laid the groundwork for creating synthetic derivatives mdpi.com. The realization that adding an ethinyl group at the 17α position of testosterone (B1683101) resulted in orally active compounds was a key development in this field utah.edu.

Position of this compound within the Steroidal Progestin Class of 19-Nortestosterone Derivatives

This compound is classified as a steroidal progestin belonging to the 19-nortestosterone group wikipedia.org. This classification is based on its chemical structure, which is derived from testosterone but lacks the methyl group at the C19 position utah.eduwikipedia.orgobgynkey.com. The removal of the C19 carbon from testosterone has been shown to enhance progestogenic activity utah.eduobgynkey.com.

Specifically, this compound is described as a chloroethynylated derivative of norethisterone wikipedia.org. Norethisterone itself is a foundational 19-nortestosterone derivative, synthesized in 1951, and was one of the first orally active progestins used in hormonal contraceptives mdpi.comfrontiersin.org. The structural relationship between this compound and other 19-nortestosterone derivatives highlights the systematic chemical modifications explored in the pursuit of synthetic progestins with varying properties.

The core structure of 19-nortestosterone derivatives, including this compound, is characterized by a steroid skeleton with modifications that confer progestational activity. The addition of a 17α-ethinyl group is a common feature among many orally active progestins in this class utah.edu. In the case of this compound, this group is further substituted with a chlorine atom wikipedia.org.

A simplified representation of the structural relationship can be illustrated:

| Compound | Parent Structure | Key Modification(s) |

| Testosterone | Steroid | - |

| 19-Nortestosterone | Testosterone | Removal of C19 methyl group |

| Norethisterone | 19-Nortestosterone | 17α-ethinyl group |

| This compound | Norethisterone | Addition of chlorine to 17α-ethinyl group |

This structural context positions this compound as a specific chemical variant within a well-established class of synthetic progestins, where modifications to the core steroid structure were explored to modulate activity and pharmacological characteristics.

Evolution of Research Perspectives on Synthetic Progestins: The Case of this compound

The research trajectory of this compound reflects the evolving perspectives in the study of synthetic progestins. Early research was heavily focused on identifying compounds with potent oral progestational activity for contraceptive purposes mdpi.comfrontiersin.org. The discovery and study of compounds like this compound were part of this initial phase.

However, the development of this compound was discontinued (B1498344) due to concerns that arose during toxicity studies in dogs wikipedia.org. Findings in 1966 indicated that this compound produced mammary gland tumors in dogs treated with high doses over prolonged periods wikipedia.org. This observation prompted further investigation into the potential for similar effects with other progestins wikipedia.org. Subsequent research compared the effects of 17α-hydroxyprogesterone derivatives and 19-nortestosterone derivatives, noting differences in their association with mammary tumors in dogs wikipedia.org. While 17α-hydroxyprogesterone derivatives like chlormadinone (B195047) acetate (B1210297) and medroxyprogesterone (B1676146) acetate showed similar effects, non-halogenated 19-nortestosterone derivatives such as norethisterone and norgestrel (B7790687) did not produce such effects at the tested dosages wikipedia.org.

The findings from the this compound studies in dogs, along with similar observations for other progestins, significantly influenced regulatory requirements for the approval of contraceptive steroids, leading to mandated long-term studies in beagles nih.gov. Although later research revealed species differences between dogs and humans regarding this specific toxicity, the initial findings with compounds like this compound contributed to a more cautious and thorough approach to the toxicological evaluation of synthetic progestins wikipedia.orgnih.gov.

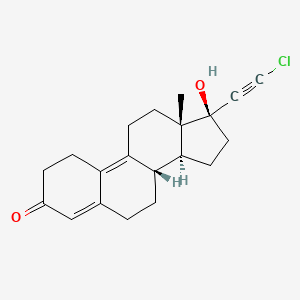

Structure

2D Structure

3D Structure

Properties

CAS No. |

3124-93-4 |

|---|---|

Molecular Formula |

C20H23ClO2 |

Molecular Weight |

330.8 g/mol |

IUPAC Name |

(8S,13S,14S,17S)-17-(2-chloroethynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H23ClO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-9H2,1H3/t17-,18+,19+,20-/m1/s1 |

InChI Key |

KEOBKPHJNAILCW-FUMNGEBKSA-N |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCl)O |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#CCl)O |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCl)O |

Other CAS No. |

3124-93-4 |

Synonyms |

17-alpha-chloroethynyl-19-nor-4,9-androstadien-17-beta-ol-3-one 19-nor-17-alpha-pregna-4,9-dien-20-yn-3-one, 21-chloro-17-hydroxy- ethynerone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethynerone

Established Synthetic Routes to Ethynerone

The primary and most documented synthetic pathway to this compound commences with the key intermediate, estra-4,9-diene-3,17-dione (B195082). The synthesis of this precursor is a critical first stage, and various methods have been developed for its efficient preparation.

Key Precursors and Organic Reaction Mechanisms in this compound Synthesis

The synthesis of this compound, as detailed in U.S. Patent 3,096,353, hinges on the specific reaction of estra-4,9-diene-3,17-dione with a chloroethynylating agent. The core of this transformation is a nucleophilic addition of a chloroacetylide anion to the electrophilic carbonyl carbon at the C17 position of the steroid.

Synthesis of the Key Precursor (Estra-4,9-diene-3,17-dione):

Several synthetic strategies have been employed to produce estra-4,9-diene-3,17-dione. One common approach involves the Birch reduction of an aromatic A-ring precursor, such as an estrone (B1671321) methyl ether, followed by acidic hydrolysis to generate the desired α,β-unsaturated ketone system. Another reported method involves a three-step sequence starting from a δ-lactone, which undergoes a Grignard reaction, followed by oxidation and a domino cyclization to yield the target dienedione. nih.govscholaris.caresearchgate.netgoogle.comwikipedia.orggoogle.com

The Chloroethynylation Reaction:

The pivotal step in the synthesis of this compound is the introduction of the chloroethynyl group. This is typically achieved by reacting estra-4,9-diene-3,17-dione with a lithium or sodium salt of chloroacetylene in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or liquid ammonia. The reaction mechanism involves the formation of a metal chloroacetylide, which then acts as a potent nucleophile.

Step 1: Formation of the Chloroacetylide Anion: A strong base, such as an organolithium reagent (e.g., n-butyllithium) or an alkali metal amide (e.g., sodium amide), is used to deprotonate chloroacetylene, forming the highly reactive chloroacetylide anion (Cl-C≡C⁻).

Step 2: Nucleophilic Attack: The chloroacetylide anion then attacks the carbonyl carbon of the 17-keto group of estra-4,9-diene-3,17-dione.

Step 3: Workup: An acidic workup protonates the resulting alkoxide to yield the 17β-hydroxyl group, affording this compound.

Stereochemical Considerations and Control in this compound Preparation

The stereochemistry at the C17 position is of paramount importance for the biological activity of this compound. The desired product possesses a 17β-hydroxyl group and a 17α-chloroethynyl group. This specific stereochemical outcome is largely dictated by the steric hindrance of the steroid nucleus.

The nucleophilic attack of the chloroacetylide anion on the 17-keto group generally proceeds from the less hindered α-face of the steroid. The bulky methyl group at C13 effectively shields the β-face, directing the incoming nucleophile to the opposite side. This results in the formation of the desired 17α-ethynyl configuration. The subsequent protonation of the alkoxide intermediate from the less hindered α-face leads to the thermodynamically more stable 17β-hydroxyl group.

The stereochemical integrity of the rest of the steroid scaffold is maintained throughout this process, provided that the reaction conditions are carefully controlled to avoid any unwanted side reactions, such as isomerization of the double bonds in the A and B rings.

Integration of the Chloroethynyl Moiety in Steroid Synthesis

The introduction of a chloroethynyl group at the 17α-position is a key structural modification that significantly influences the biological properties of steroids. This moiety is known to enhance progestational activity and oral bioavailability. The synthesis of other 17-chloroethynylated steroids, such as 17α-chloroethynyl-5,7,9-estratrien-17β-ol-3-one, further demonstrates the applicability of this synthetic methodology. nih.gov The presence of the chlorine atom in the ethynyl (B1212043) group alters the electronic properties and steric bulk of the substituent compared to a simple ethynyl group, which can lead to differential interactions with the progesterone (B1679170) receptor.

Design and Synthesis of this compound Analogues and Derivatives

The potent activity of this compound has spurred interest in the design and synthesis of its analogues and derivatives to explore structure-activity relationships (SAR) and to potentially develop compounds with improved therapeutic profiles.

Structural Modifications and Their Synthetic Feasibility

Modifications to the this compound scaffold can be envisioned at several positions to probe the impact on biological activity.

Modifications of the Chloroethynyl Group: Altering the halogen on the ethynyl group (e.g., fluoroethynyl or bromoethynyl) or replacing it with other small, electron-withdrawing groups could modulate receptor binding and metabolic stability. The synthesis of such analogues would involve the use of the corresponding substituted acetylenes in the addition reaction.

Modifications of the Steroid Backbone:

Substitution at Other Positions: Introduction of substituents, such as methyl or halogen groups, at various positions on the steroid nucleus (e.g., C6, C7, C11) could impact potency and selectivity. These modifications would typically be incorporated into the synthesis of the estra-4,9-diene-3,17-dione precursor.

The synthetic feasibility of these modifications depends on the availability of the starting materials and the compatibility of the desired functional groups with the reaction conditions of the chloroethynylation step.

Exploration of Alternative Steroidal Scaffolds Bearing this compound-like Features

Beyond direct analogues of this compound, the exploration of alternative steroidal scaffolds bearing the key 17α-chloroethynyl-17β-hydroxy functionality is a viable strategy for discovering novel bioactive molecules.

19-Norandrostan Scaffolds: The synthesis of analogues based on the 19-norandrostane skeleton, which lacks the C19-methyl group, could be achieved starting from the corresponding 17-keto precursors. These modifications have been shown to impact androgenic activity.

18-Methyl Analogues: Introduction of an 18-methyl group (a gonane (B1236691) derivative) has been shown to enhance progestational activity in other progestins. The synthesis of an 18-methyl this compound analogue would require a more complex multi-step synthesis of the corresponding steroidal precursor.

Heterocyclic Steroids: The replacement of one of the carbocyclic rings of the steroid nucleus with a heterocycle could lead to compounds with novel pharmacological profiles. For example, the synthesis of A-ring or D-ring modified heterocyclic steroids containing the chloroethynyl moiety represents an area for further exploration.

The synthesis of these novel scaffolds would necessitate the development of new synthetic routes to the key 17-keto intermediates, which could then be subjected to the established chloroethynylation reaction.

Molecular Level Interactions and Structure Activity Relationship Sar Studies of Ethynerone

Theoretical Frameworks for Ethynerone’s Steroid Receptor Binding

Theoretical frameworks for studying steroid-receptor interactions often involve computational methods that predict binding modes and affinities based on the three-dimensional structures of the ligand and the receptor binding domain.

Computational Modeling of this compound-Progesterone Receptor Interactions

While specific detailed computational modeling studies focused solely on this compound's interaction with the progesterone (B1679170) receptor were not extensively found in the search results, the general principles of computational modeling for steroid-receptor interactions are well-established. These methods typically involve molecular docking simulations to predict the preferred orientation and binding pose of the ligand within the receptor's ligand-binding domain. vdoc.pub Molecular dynamics simulations can further assess the stability of the complex and the dynamic nature of the interaction, considering factors like induced fit upon ligand binding. Such studies aim to quantify binding affinity through calculating interaction energies and identifying key residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Structural Determinants of Biological Activity within this compound's Chemical Class

The biological activity of this compound, like other steroids, is directly linked to its chemical structure. Specific functional groups and structural features play critical roles in determining receptor binding affinity, selectivity, and downstream effects. vdoc.pubscirp.org

Influence of the 17α-Chloroethynyl Group on Steroidal Ligand Recognition

This compound possesses a 17α-chloroethynyl group, a modification at the 17th carbon of the steroid D-ring. wikipedia.org The presence of an ethynyl (B1212043) group at the 17α position is a common feature in many potent synthetic progestins and estrogens, significantly influencing their oral bioavailability and metabolic stability. unicamp.br The addition of a halogen, such as chlorine in this compound, to the ethynyl group can further modulate the electronic and steric properties of this substituent, potentially impacting interactions within the receptor binding pocket. While specific research detailing the unique influence of the chloroethynyl group in this compound was not found, the 17α-ethynyl group is known to be a key determinant for high oral contraceptive activity in progestogens. unicamp.br This suggests that the chloroethynyl group in this compound likely plays a crucial role in its recognition and binding to the progesterone receptor.

In Vitro and Ex Vivo Enzymatic Transformations of this compound

Steroid hormones and their synthetic analogs undergo enzymatic transformations in biological systems, which can affect their activity, half-life, and metabolic fate. These transformations can occur in various tissues, including the liver, and are mediated by enzymes such as cytochrome P450 enzymes and reductases. health.state.mn.ushealth.state.mn.ustheswissbay.ch

In vitro studies using liver microsomes or recombinant enzymes can identify the specific enzymes involved in this compound metabolism and the resulting metabolites. Ex vivo studies, utilizing excised tissues or organs, can provide further insights into the metabolic pathways in a more complex biological environment. nih.govnih.govmdpi.com While detailed studies specifically on the in vitro and ex vivo enzymatic transformations of this compound were not prominently featured in the search results, it is highly probable that this compound, being a steroid with a dienone structure and a 17α-substituted group, undergoes metabolic transformations typical of this class of compounds. These could include reductions of the ketone group or double bonds, hydroxylation, and conjugation reactions. The chloroethynyl group might also be subject to metabolic attack, although halogenated compounds can sometimes exhibit altered metabolic profiles.

Identification of Theoretical Metabolic Pathways in Non-Human Biological Systems

The metabolism of steroidal compounds in biological systems typically involves a series of enzymatic transformations aimed at increasing their water solubility and facilitating their excretion. These transformations can include reduction, hydroxylation, oxidation, and conjugation reactions. iiab.megoogleapis.com

While specific, detailed theoretical metabolic pathways for this compound in non-human biological systems are not explicitly described in the examined literature, insights can be drawn from the known metabolism of related steroidal progestins studied in animal models. For instance, studies on the metabolism of ethinyl estradiol (B170435) in dogs and rats have shown extensive first-pass metabolism, involving transformations in the liver and potentially the gut wall. nih.govozmosi.com Another related compound, ethisterone, is known to undergo 5α-reduction to form 5α-dihydroethisterone, an active metabolite, but is not converted to pregnanediol (B26743) or aromatized to estrogenic compounds. wikipedia.org

Given that this compound is a chloroethynylated derivative of norethisterone wikipedia.org, it is theoretically plausible that it could undergo similar metabolic transformations characteristic of 19-nortestosterone derivatives and other synthetic steroids in non-human systems. These potential pathways could involve:

Reduction: Reduction of the α,β-unsaturated ketone in the A-ring, similar to the metabolism of other steroids.

Hydroxylation: Enzymatic hydroxylation at various positions on the steroid ring structure or the chloroethynyl side chain, mediated by cytochrome P450 enzymes, which are involved in steroid metabolism. iiab.megoogleapis.com

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates, increasing water solubility for excretion. googleapis.com

However, the presence of the chloroethynyl group introduces a unique structural feature that could influence the specific metabolic routes and the nature of the resulting products compared to non-halogenated or non-ethynylated steroids. Without specific studies on this compound metabolism, these pathways remain theoretical possibilities based on general steroid biotransformation principles and data from related compounds.

Characterization of Potential Biotransformation Products at the Molecular Level

The characterization of biotransformation products at the molecular level involves identifying the chemical structures of the metabolites formed when a compound is processed by an organism. This is typically achieved through analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Despite the observed biological effects of this compound in non-human systems, particularly concerning the induction of mammary tumors in dogs and rhesus monkeys merckvetmanual.comwikipedia.orgncats.iogoogleapis.comresearchgate.net, the specific molecular structures of its biotransformation products in these or other non-human species are not detailed in the provided search results.

Based on the theoretical metabolic pathways discussed above, potential biotransformation products of this compound could include reduced, hydroxylated, or conjugated forms of the parent compound. For example, reduction of the A-ring could lead to dihydro-ethynerone metabolites. Hydroxylation could occur at various positions on the steroid nucleus or the chloroethynyl group, generating hydroxylated this compound derivatives. Conjugation with glucuronic acid or sulfate could result in this compound glucuronides or sulfates.

The presence of the chlorine atom on the ethynyl group might also influence the metabolic fate, potentially leading to the formation of unique chlorinated metabolites or influencing the rate and extent of other metabolic reactions.

Advanced Analytical Chemistry for Ethynerone Research

Chromatographic Techniques for the Separation and Quantification of Ethynerone and Related Compounds

Chromatographic methods are essential for separating this compound from impurities and other compounds in a mixture, as well as for its quantitative analysis. These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like steroids. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of steroids. Studies on related synthetic steroids, such as ethinylestradiol and norethisterone, demonstrate the effectiveness of reversed-phase HPLC with C18 columns for their separation and quantification in pharmaceutical formulations and biological samples. nih.govthaiscience.inforsc.orgmtc-usa.com Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol. nih.govthaiscience.inforesearchgate.net UV detection is frequently used, although sensitivity can be a challenge for compounds with low UV absorbance, like some steroids at low concentrations, sometimes necessitating alternative detection methods or derivatization. nih.govresearchgate.net

Research findings indicate that the choice of stationary phase and mobile phase composition significantly impacts separation efficiency. For instance, different C18 columns from various manufacturers have shown varying behaviors in the separation of steroids. nih.gov Optimized HPLC methods have been developed for the determination of synthetic hormones in tablets, utilizing mobile phases such as acetonitrile/water mixtures. researchgate.netgoogle.com

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form. GC, often coupled with Mass Spectrometry (GC-MS), has been used for the analysis of synthetic steroids in various matrices. researchgate.netnih.gov This approach allows for the separation and detection of volatile derivatives, providing both quantitative and qualitative information. GC-MS has been applied for the determination of synthetic hormones in oral contraceptive formulations, often involving derivatization steps to enhance volatility and detection sensitivity. nih.govnih.govmdpi.com

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound's Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity and spatial arrangement of atoms within a molecule. ox.ac.uknih.gov Both 1D NMR spectra, such as ¹H and ¹³C NMR, and 2D NMR techniques, like COSY, HSQC, and HMBC, are used to assign resonances to specific nuclei and determine coupling patterns, which helps in constructing the molecular structure. ox.ac.ukugent.be NMR spectroscopy has been used to characterize synthesized compounds, confirming their structures. google.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features. Various ionization techniques can be coupled with mass analyzers to generate ions from the analyte. MS studies have been performed for the characterization of compounds, and techniques like Fast Atom Bombardment (FAB) MS have been used for analyzing cyclodextrin (B1172386) mixtures containing related compounds. google.com The fragmentation pattern observed in MS can provide clues about the substructures present in the molecule. osti.gov

Application of Hyphenated Techniques in Complex Matrix Research (e.g., LC-MS/MS for trace analysis in research samples)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These techniques are particularly useful for analyzing complex samples and detecting analytes at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used hyphenated techniques in steroid analysis. researchgate.netnih.govnih.govmdpi.com LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis of compounds like this compound in complex research matrices such as biological fluids or environmental samples. nih.govnih.govlcms.czthermofisher.com The tandem MS (MS/MS) capability allows for the fragmentation of selected ions and detection of specific product ions, significantly reducing matrix interference and improving the accuracy of quantification. nih.govtjpr.org

Methods utilizing LC-MS/MS have been developed for the simultaneous quantification of multiple steroids, including those structurally related to this compound, in human plasma and serum, demonstrating high sensitivity and reproducibility. nih.govnih.govlcms.cz Sample preparation techniques, such as solid-phase extraction (SPE), are often coupled with LC-MS/MS to isolate and concentrate the analytes from complex matrices prior to analysis. nih.govthermofisher.com

Data from LC-MS/MS studies on related compounds highlight the sensitivity achievable with this technique. For instance, a method for ethinyl estradiol (B170435) in human plasma achieved a limit of quantitation of 5 pg/mL. thermofisher.com These hyphenated approaches are invaluable for quantitative analysis and metabolite profiling in this compound research.

Ethynerone in Pre Clinical Comparative Chemical Research Models: Historical Perspectives

Design and Implementation of Animal Models in Steroidal Compound Research

The design of animal models for steroid research in the mid-20th century was guided by the need to find species that could predict human physiological responses. This involved assessing similarities in reproductive endocrinology and metabolism.

Historical Rationale for the Selection of Canine and Primate Models in Ethynerone Studies

The choice of canine and primate models for this compound research was based on distinct and complementary rationales.

Canine Models: The beagle dog became a significant non-rodent species in the toxicological assessment of contraceptive steroids. A primary driver for this was the observation that progestogens could induce mammary tumors in this species. Notably, the U.S. Food and Drug Administration (FDA) began mandating long-term studies in beagles after it was discovered that this compound (then known as MK-665) led to a high incidence of mammary tumors in these animals, even at doses that were a low multiple of the intended human contraceptive dose researchgate.net. The sensitivity of the beagle's mammary tissue to progestational agents was seen as a potential screening tool for the mammary carcinogenicity of such steroids researchgate.net. This was based on the understanding that benign mammary tumors in beagles are considered precursors to malignant ones researchgate.net.

Primate Models: Non-human primates, particularly rhesus monkeys, were chosen for their close phylogenetic relationship to humans, which suggested a greater likelihood of similar metabolic and physiological responses to steroid hormones. Their reproductive cycles, while not identical, share key features with the human menstrual cycle, making them valuable for studying the effects of hormonal contraceptives. The long-term studies involving this compound in rhesus monkeys were designed to assess the effects of the compound on various tissues, including the mammary gland, over extended periods that would be impossible to replicate in initial human trials.

Methodological Approaches to Studying Steroidal Interactions in Research Animals

In the mid-20th century, the methodologies for studying steroidal interactions in research animals were centered on a combination of in vivo bioassays, organ weight analysis, and histopathological examination.

In Vivo Bioassays: The progestational activity of compounds like this compound was often quantified using established bioassays. The Clauberg test (or McPhail modification) was a common method, which involved administering the progestin to immature female rabbits primed with estrogen. The degree of endometrial proliferation, observed histologically, was used to determine the potency of the progestin. Another method was the Rubinstein test , which assessed the ability of a progestin to induce a secretory endometrium in estrogen-primed, castrated rats.

Organ Weight Analysis: A fundamental approach to assessing the hormonal effects of steroids was the measurement of changes in the weight of target organs. For instance, the uterotrophic assay in immature or ovariectomized rodents was a standard method to determine estrogenic activity by measuring the increase in uterine weight. Similarly, changes in the weights of the adrenal glands, ovaries, and pituitary could provide insights into the broader endocrine effects of the administered steroids.

Histopathological Examination: Detailed microscopic examination of tissues was a cornerstone of these early studies. Tissues from various organs, particularly reproductive tissues like the uterus, ovaries, and mammary glands, were collected at necropsy. These tissues were fixed, embedded in paraffin, sectioned, and stained with dyes such as hematoxylin (B73222) and eosin (B541160) to reveal cellular and structural changes. A specific technique for mammary gland analysis was the whole-mount preparation , where the entire mammary gland is spread on a slide and stained, allowing for the visualization of the entire ductal structure and the detection of hyperplasia, dysplasia, or neoplasia.

Comparative Research on this compound and Related Progestins in Experimental Systems

Comparative studies were crucial for understanding the unique properties of this compound relative to other synthetic progestins and for evaluating its effects when combined with estrogens.

Investigation of Compound Combinations (e.g., this compound and Mestranol) in Research Studies

The combination of a progestin with an estrogen was the basis for oral contraceptives. Research into these combinations was essential to understand the synergistic and antagonistic interactions between the two components. A long-term (10-year) study on rhesus monkeys evaluated the effects of this compound alone and in combination with the synthetic estrogen Mestranol.

The findings of this study demonstrated that both this compound and the this compound-Mestranol combination had significant effects on the mammary glands of the monkeys. When administered alone, this compound was associated with a high incidence of proliferative atypia in the mammary glands. The combination of this compound and Mestranol also produced proliferative atypia, though at a different incidence, and in some cases, lesions resembling intraductal carcinoma in humans were observed.

The table below summarizes some of the key findings from this comparative study in rhesus monkeys, illustrating the effects of this compound, Mestranol, and their combination on mammary tissue.

| Compound Administered | Number of Animals | Incidence of Proliferative Atypia | Severe Atypia/Carcinoma-like Lesions |

| Control | 16 | 12% | Minimal to mild degree |

| Mestranol | 34 | 23% | Minimal to moderate degree |

| This compound | 15 | 73% | Including one invasive carcinoma and two lesions resembling intraductal carcinoma |

| Mestranol + this compound | 52 | 42% | Including five lesions identical to intraductal carcinoma and one to lobular neoplasia |

These findings in primate models were critical in shaping the understanding of the potential long-term effects of these steroidal combinations. The research highlighted the complex interactions between synthetic progestins and estrogens and underscored the importance of animal models in pre-clinical safety assessment.

Future Directions and Open Questions in Ethynerone Chemical and Biological Research

Novel Synthetic Approaches and Catalyst Development for Ethynerone-like Structures

The synthesis of this compound and related steroidal structures has traditionally relied on multi-step processes. However, recent progress in catalysis and synthetic methodology opens up new possibilities for more efficient and sustainable routes. nih.gov Future research is likely to focus on the development of novel catalysts that can facilitate the stereoselective synthesis of complex steroid cores.

One area of exploration involves the use of transition metal catalysis to construct the polycyclic systems inherent to steroids. nih.gov For instance, enantioselective palladium-catalyzed dearomatizative cyclization has shown promise in creating chiral phenanthrenone (B8515091) cores, which are key structural motifs in many steroids. nih.gov The application of such methods could significantly streamline the synthesis of this compound analogues.

The table below summarizes some traditional and potential future catalytic approaches for synthesizing steroid structures similar to this compound.

| Catalyst Type | Reaction Type | Potential Advantage | Reference |

| Pyridine Hydrobromide Salt | Etherification | Increased productive rate and catalytic efficiency | google.com |

| Transition Metals (e.g., Palladium) | Dearomatizative Cyclization | Enantioselective synthesis of core structures | nih.gov |

| Organocatalysts | Various | Metal-free, potentially milder reaction conditions | N/A |

| Biocatalysts (Enzymes) | Various | High stereoselectivity, environmentally friendly | N/A |

| Manganese Oxide Molecular Sieves | Dehydrogenative Cyclization | Reusable, green oxidant (O2) | mdpi.com |

Advanced Computational Chemistry for Deeper Molecular Interaction Prediction and Ligand Design

Computational chemistry provides powerful tools for understanding the intricate interactions between ligands like this compound and their biological targets, primarily steroid receptors. The future of this field lies in the development and application of more sophisticated computational models to predict binding affinities and design novel ligands with improved specificity and efficacy.

Molecular dynamics (MD) simulations, for example, can offer insights into the dynamic nature of protein-ligand interactions, which is something that static models often miss. ethz.chnih.gov By simulating the movement of atoms over time, researchers can better understand how this compound and its analogues bind to the ligand-binding domain of steroid receptors and how subtle changes in the ligand's structure can affect this binding. ethz.ch

Another promising area is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. nih.gov These methods allow for a more accurate description of the electronic effects within the binding site, which is crucial for understanding the forces that govern ligand recognition and binding. As computational power increases, these more accurate but computationally expensive methods will become more accessible for routine drug design.

Furthermore, machine learning and artificial intelligence are poised to revolutionize ligand design. dtaborgroup.com By training algorithms on large datasets of known ligands and their binding affinities, it is possible to develop models that can predict the activity of novel compounds. monash.edu This "inverse design" approach, where desired properties are specified to generate potential molecular structures, could dramatically accelerate the discovery of new this compound-like molecules with tailored biological activities. dtaborgroup.com

| Computational Method | Application in this compound Research | Potential Outcome |

| Molecular Dynamics (MD) Simulations | Simulating the binding of this compound to steroid receptors. | Understanding the dynamic nature of the interaction and the role of conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculating binding energies with high accuracy. | More precise prediction of ligand affinity and improved ligand design. |

| Machine Learning/AI | Predicting the biological activity of novel this compound analogues. | Accelerated discovery of new ligands with desired properties. |

This compound as a Chemical Probe for Elucidating Fundamental Steroid Receptor Biology

This compound and its derivatives can serve as valuable chemical probes to explore the fundamental biology of steroid receptors. Synthetic progestins often interact with multiple steroid receptors, including the progesterone (B1679170), androgen, glucocorticoid, and mineralocorticoid receptors. nih.gov This cross-reactivity, while a challenge in drug development, can be exploited to study the structure-function relationships of these receptors.

By systematically modifying the structure of this compound and evaluating the effects on receptor binding and activation, researchers can map the key interactions that determine ligand specificity. For example, studies have shown that bulky residues at specific positions in the ligand can confer selectivity for the androgen receptor over other steroid receptors. nih.gov

Furthermore, this compound-based probes can be used to investigate the role of steroid receptor coregulators. mdpi.com Coregulators are proteins that bind to steroid receptors and modulate their transcriptional activity. The expression and activity of these coregulators can vary depending on the cell type and the specific ligand bound to the receptor. mdpi.com By using this compound analogues with different receptor-binding profiles, it may be possible to dissect the complex interplay between ligands, receptors, and coregulators in different physiological contexts.

Disruptions in the dimer interface of the DNA-binding domain of steroid receptors have been shown to surprisingly increase synergistic activity on genes with multiple hormone response elements, suggesting an unexpected regulatory role for this domain that could be further explored with specific ligands. nih.gov

Development of High-Throughput Analytical Methods for Steroid Libraries Including this compound Analogues

The synthesis of libraries of this compound analogues necessitates the development of rapid and sensitive analytical methods for their characterization and quantification. High-throughput screening (HTS) techniques are essential for evaluating the biological activity of large numbers of compounds in a timely and cost-effective manner.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of steroids due to its high sensitivity and specificity. sciex.comnih.govnih.gov Recent advances in LC-MS/MS technology, such as the use of high-resolution mass spectrometry and novel fragmentation techniques like electron-activated dissociation (EAD), allow for the unambiguous identification and quantification of steroids and their metabolites, even in complex biological matrices. sciex.com

Another promising technique is ultra-performance convergence chromatography tandem mass spectrometry (UPC2-MS/MS). birmingham.ac.uk This method offers superior selectivity and increased chromatographic efficiency compared to conventional liquid chromatography, making it well-suited for the analysis of complex steroid mixtures. birmingham.ac.uk The development of high-throughput analytical platforms based on these technologies will be crucial for advancing research on this compound and its analogues. nih.gov

| Analytical Technique | Key Features | Application for this compound Analogues | Reference |

| LC-MS/MS | High sensitivity and specificity; simultaneous detection of multiple analytes. | Quantification in biological samples; metabolic profiling. | sciex.comnih.govnih.gov |

| High-Resolution MS with EAD | Provides detailed structural information. | Isomer differentiation and structural characterization. | sciex.com |

| UPC2-MS/MS | Superior selectivity and chromatographic efficiency. | High-throughput analysis of steroid libraries. | birmingham.ac.uk |

Re-evaluation of Historical Research Findings through Modern Analytical and Computational Lenses

Much of the early research on this compound was conducted using analytical and biochemical techniques that are now considered outdated. The re-evaluation of these historical findings using modern methods could provide new insights into the pharmacology of this important steroid.

For example, early studies on the metabolism of this compound may have missed minor but biologically active metabolites that can now be detected with high-sensitivity LC-MS/MS. Similarly, the use of advanced computational modeling could provide a more detailed understanding of the receptor-binding data that was generated in early pharmacological studies.

By combining historical data with modern analytical and computational approaches, researchers can build a more complete picture of the chemical and biological properties of this compound. This could lead to a renewed appreciation for this foundational synthetic steroid and may even uncover new therapeutic applications for its derivatives. The availability of reference materials and up-to-date scientific literature is vital for analysts to consistently apply the best available methods. unodc.orgunodc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.